molecular formula C15H16N2O4S B2615475 phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 692732-84-6

phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Cat. No.: B2615475
CAS No.: 692732-84-6
M. Wt: 320.36
InChI Key: VULSLSXXJSDXRB-UHFFFAOYSA-N
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Description

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C15H16N2O4S and a molecular weight of 320.37 g/mol This compound is known for its unique structural features, which include a phenyl group, a dimethylsulfamoyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 4-(dimethylsulfamoyl)aniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and crystallization are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSLSXXJSDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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